molecular formula C20H17Cl2NO B1372852 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-19-3

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372852
CAS No.: 1160263-19-3
M. Wt: 358.3 g/mol
InChI Key: JFWFGTHFKCQWIT-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via Friedel-Crafts alkylation, where butylbenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Formation of the Carbonyl Chloride: The final step involves converting the carboxylic acid group on the quinoline ring to a carbonyl chloride using reagents like oxalyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of quinoline derivatives with various functional groups replacing the chloro group.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in anti-cancer and anti-microbial research.

    Chemical Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: Serves as a reagent for detecting and quantifying specific analytes in complex mixtures.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbonyl chloride: Lacks the butyl and chloro substituents, which may result in different chemical properties and biological activities.

    6-Chloroquinoline-4-carbonyl chloride: Similar structure but without the butylphenyl group, potentially affecting its reactivity and applications.

    2-(4-Butylphenyl)quinoline-4-carbonyl chloride: Similar but lacks the chloro substituent, which may influence its chemical behavior.

Uniqueness

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both the butylphenyl and chloro groups, which can enhance its reactivity and potential applications in various fields. The combination of these substituents may also impart specific electronic and steric effects that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFGTHFKCQWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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